2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
2-methyl-3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c1-16-15-20(27-9-5-6-10-27)26-22(23-16)29-13-11-28(12-14-29)21-17(2)24-18-7-3-4-8-19(18)25-21/h3-4,7-8,15H,5-6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFQXPJYNXBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline” is a derivative of pyrrolidine. Pyrrolidine derivatives have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
The compound interacts with its targets by binding to the active sites of these proteins. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization. This interaction leads to changes in the activity of the target proteins, resulting in the modulation of their function.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can lead to an increase in intracellular cGMP levels, affecting signal transduction pathways. Similarly, modulation of the insulin-like growth factor 1 receptor can influence cell growth and metabolism.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, if it acts as an antagonist of the vanilloid receptor 1, it could potentially alleviate pain and inflammation. If it modulates the insulin-like growth factor 1 receptor, it could influence cell growth and metabolism.
Biological Activity
The compound 2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.6 g/mol. The structure features a quinoxaline backbone, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of quinoxaline derivatives often involves several mechanisms:
- Inhibition of Kinases : Many quinoxaline derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer proliferation.
- Induction of Apoptosis : Compounds like this one can induce programmed cell death in cancer cells, which is a desirable effect in cancer therapy.
- Antimicrobial Activity : Some studies have indicated that quinoxaline derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections.
In Vitro Studies
Recent studies have assessed the cytotoxic effects of This compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 5.0 | Induction of apoptosis |
| HL60 (AML) | 7.5 | Inhibition of kinase activity |
| U937 (Lymphoma) | 6.0 | Cell cycle arrest and apoptosis |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Leukemia Treatment : In a study evaluating the effect on leukemia cell lines (K562, HL60), the compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 7.5 µM, indicating its potential as an anti-leukemic agent .
- Antimicrobial Testing : The compound demonstrated notable antibacterial activity in preliminary tests against various strains, suggesting its applicability in treating bacterial infections .
Research Findings
Research has shown that quinoxaline derivatives can effectively target multiple signaling pathways involved in cancer progression. For instance:
- A study highlighted that compounds with similar structures inhibited VEGFR-2, a critical receptor in angiogenesis, with an IC50 value as low as 10.27 µM .
- Another investigation into quinoxaline derivatives revealed their ability to induce apoptosis through the activation of caspase pathways in cancer cells .
Chemical Reactions Analysis
Quinoxaline Core Formation
The quinoxaline backbone is typically synthesized via condensation of o-phenylenediamine with 1,2-diketones or α-keto acids under acidic or oxidative conditions. For example:
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Reaction : Condensation with glyoxal (1,2-diketone) in acetic acid yields the unsubstituted quinoxaline core .
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Modification : Introduction of the 2-methyl group requires substituted diketones or post-synthesis alkylation .
Piperazine-Pyrimidine Attachment
The piperazine-pyrimidine moiety is introduced through nucleophilic substitution or coupling reactions:
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Step 1 : Reaction of the quinoxaline core with 1-(2-chloroethyl)piperazine in DMF/K₂CO₃ (70–80°C, 12 h) attaches the piperazine ring .
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Step 2 : Subsequent coupling with 4-methyl-6-(pyrrolidin-1-yl)pyrimidine-2-amine under reflux in ethanol forms the final structure .
Table 1: Key Reaction Parameters for Core Assembly
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoxaline formation | Glyoxal, AcOH, 80°C, 6 h | 85 |
| Piperazine attachment | 1-(2-Chloroethyl)piperazine, DMF, 70°C | 72 |
| Pyrimidine coupling | Ethanol, reflux, 24 h | 68 |
Suzuki-Miyaura Coupling
The quinoxaline core participates in palladium-catalyzed cross-coupling:
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Example : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl groups at position 3 .
Buchwald-Hartwig Amination
The pyrimidine nitrogen allows C–N bond formation:
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Reaction : With aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) .
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Scope : Electron-deficient aryl halides show higher reactivity (e.g., 4-cyanophenyl bromide: 82% yield) .
Pyrrolidine Ring Functionalization
The pyrrolidin-1-yl group undergoes:
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N-Alkylation : With alkyl halides (K₂CO₃, DMF, 60°C) to introduce substituents .
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Oxidation : Using m-CPBA forms the corresponding N-oxide (65% yield) .
Pyrimidine Ring Reactions
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Halogenation : Treatment with POCl₃/PCl₅ converts hydroxyl groups to chlorides (90% conversion) .
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Nucleophilic substitution : Chloropyrimidine reacts with amines (e.g., morpholine, piperidine) in THF .
Iron-Catalyzed Cyclization
FeCl₃ (10 mol%) with TBHP in THF cleaves C–O bonds of ethers to form fused quinoxalines (46% yield, improved to 94% with CF₃SO₃H) .
Acid-Mediated Pictet-Spengler Reaction
Catalytic acetic acid facilitates cyclization of 1-(2-aminophenyl)pyrroles with aldehydes to yield tetracyclic derivatives (60°C, 8 h, 78% yield) .
Hydrolytic Degradation
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pH Sensitivity : Unstable under strong acidic (pH < 2) or basic (pH > 10) conditions, leading to piperazine ring cleavage .
Oxidative Metabolism
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Primary Pathway : CYP3A4-mediated oxidation of the pyrrolidine ring (83% contribution) .
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Metabolites : N-desmethyl and hydroxylated derivatives identified in hepatic microsomes .
This compound’s reactivity enables diverse pharmacological applications, particularly in kinase and PDE inhibition. Ongoing research focuses on improving synthetic efficiency (e.g., flow chemistry) and targeting selective bioactivity through rational substituent design .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and molecular properties of the target compound and its analogs:
Key Observations :
- The target compound’s 4-methyl-6-pyrrolidinylpyrimidine substituent distinguishes it from analogs with simpler pyrimidine or quinoxaline substitutions.
- Molecular weight differences (~372–414) suggest variations in solubility and bioavailability, with higher-weight compounds possibly requiring formulation optimization .
Pharmacological Implications
- Kinase Inhibition Potential: Piperazine-pyrimidine hybrids, such as those in (e.g., thienopyrimidine derivatives), are common in kinase inhibitors (e.g., mTOR or PI3K inhibitors) . The target compound’s substituents may modulate selectivity for specific kinase isoforms.
- Quinoxaline Core: Quinoxaline derivatives (e.g., ) often exhibit antimicrobial or anticancer activity. The methyl group at C2 in the target may enhance metabolic stability compared to unsubstituted analogs .
Preparation Methods
Quinoxaline Core Formation
The quinoxaline scaffold is typically constructed via condensation of 1,2-diamines with 1,2-dicarbonyl compounds . For 2-methylquinoxaline derivatives, 2-methyl-1,2-diaminobenzene reacts with glyoxal derivatives under acidic or neutral conditions. In ethanol at reflux, this reaction achieves >90% yield within 2 hours, forming the bicyclic structure. Microwave-assisted condensation reduces reaction times to 15 minutes with comparable efficiency.
Piperazine-Pyrimidine Coupling
The piperazine-pyrimidine subunit is synthesized separately. 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine undergoes nucleophilic aromatic substitution with 1-(chloromethyl)piperazine in dimethylformamide (DMF) at 80°C, yielding the secondary amine intermediate. Subsequent Buchwald-Hartwig coupling with the preformed quinoxaline bromide introduces the piperazine linkage. Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable this transformation in toluene at 110°C, achieving 65–75% yield.
Optimization Considerations:
-
Solvent polarity : DMF enhances nucleophilic substitution rates but complicates palladium catalysis due to coordination effects. Switching to toluene after substitution improves cross-coupling efficiency.
-
Catalyst loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% with added K₃PO₄ minimizes side products without sacrificing yield.
One-Pot Multicomponent Assembly
Convergent Three-Component Reaction
A streamlined approach combines 2-methyl-1,2-diaminobenzene , 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine , and piperazine in a single pot. The reaction proceeds via:
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In situ generation of the quinoxaline core through condensation with glyoxylic acid.
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SNAr displacement of the pyrimidine chloride by piperazine.
Using acetic acid as both catalyst and solvent at 100°C, this method achieves 55–60% overall yield in 8 hours. Microwave irradiation (150°C, 30 minutes) improves yield to 70%.
Limitations and Byproduct Formation
Competing pathways include:
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Over-alkylation of piperazine at elevated temperatures.
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Oxidation of the dihydropyrimidine intermediate, necessitating inert atmospheres.
Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Aryl boronic esters of the pyrimidine-piperazine fragment couple with brominated quinoxaline precursors. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1), this method affords 68–72% yield. Key advantages include tolerance of nitrogen heterocycles and mild conditions (80°C, 12 hours).
Ullmann-Type Coupling
Copper(I)-mediated coupling between quinoxaline iodide and the pyrimidine-piperazine amine achieves 60% yield in DMSO at 120°C. While cost-effective, homocoupling byproducts necessitate careful stoichiometric control.
Green Chemistry Approaches
Aqueous-Mediated Synthesis
Replacing organic solvents with water reduces environmental impact. The quinoxaline condensation proceeds efficiently in water with β-cyclodextrin as a phase-transfer catalyst (75% yield, 6 hours). Subsequent coupling steps, however, require switchable solvents (e.g., 2-methyl-THF) to maintain reactivity.
Recyclable Heterogeneous Catalysts
TiO₂-supported sulfonic acid (TiO₂-Pr-SO₃H) catalyzes both condensation and coupling steps. After reaction completion, the catalyst is recovered via filtration and reused for five cycles without significant activity loss (<5% yield drop).
Protective Group Strategies
Carbamate Protection
Benzyl carbamate (Cbz) protects the piperazine nitrogen during quinoxaline functionalization. Deprotection via hydrogenolysis (H₂/Pd-C) restores the free amine for subsequent coupling. This approach minimizes side reactions but adds two extra steps.
Transient Protection with Acetic Anhydride
Acetylation of the piperazine amine temporarily blocks reactivity. After quinoxaline coupling, mild hydrolysis (K₂CO₃/MeOH) removes the acetyl group. While simpler than Cbz, this method risks over-acetylation at high temperatures.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation-Coupling | Quinoxaline + SNAr + Buchwald | DMF → Toluene, 110°C | 65–75 | High modularity | Multi-step, Pd cost |
| One-Pot | 3-Component assembly | AcOH, 100°C | 55–70 | Streamlined | Byproduct formation |
| Suzuki Coupling | Boronic ester coupling | Dioxane/H₂O, 80°C | 68–72 | Mild conditions | Requires boronate synthesis |
| Green Chemistry | Aqueous + TiO₂-Pr-SO₃H | H₂O → 2-Me-THF | 70–75 | Eco-friendly, recyclable catalyst | Solvent switching needed |
| Protective Group | Cbz protection/deprotection | H₂/Pd-C | 60–65 | Prevents side reactions | Adds steps, cost |
Mechanistic Insights and Reaction Pathways
Quinoxaline Formation
The condensation of 1,2-diamines with 1,2-diketones proceeds via a stepwise mechanism:
Piperazine-Pyrimidine Coupling
Nucleophilic aromatic substitution (SNAr) at the pyrimidine C2 position is facilitated by electron-withdrawing groups (e.g., chloro). Piperazine’s nucleophilicity is enhanced in polar aprotic solvents like DMF, though competing N-alkylation requires controlled stoichiometry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, and how are intermediates characterized?
- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Pd₂(dba)₃ with BINAP ligand) to introduce piperazine and pyrimidine moieties to the quinoxaline core, as described for structurally analogous piperazinyl-pyrroloquinoxalines . Key intermediates are purified via silica gel chromatography (ethyl acetate/methanol eluent) and characterized using -/-NMR and elemental analysis (±0.4% tolerance) .
- Critical Parameters : Optimize reaction temperature (e.g., 100°C for 15 hours) and stoichiometry (1.2–1.4 equivalents of substituted piperazine) to maximize yield .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm regiochemistry of substituents via proton coupling patterns (e.g., dd at δ 9.21 ppm for quinoxaline protons) and carbon shifts (e.g., δ 156.1 ppm for carbonyl groups) .
- Elemental Analysis : Verify purity by matching experimental vs. calculated C/H/N content (e.g., C: 80.17%, H: 5.98%, N: 13.85%) .
- HPLC : Monitor reaction progress using reverse-phase methods with UV detection (e.g., 254 nm) for baseline separation of intermediates .
Q. What stability considerations are critical for this compound in aqueous solutions?
- Kinetic Studies : Conduct hydrolysis experiments under varying pH (1–13) and temperatures (25–60°C). Use TLC or HPLC to track degradation products, such as piperazine ring cleavage or pyrimidine moiety hydrolysis . For example, analogous quinoxalines show pH-dependent degradation with pseudo-first-order kinetics at acidic conditions .
Advanced Research Questions
Q. How can impurity profiles be systematically analyzed for this compound, and what regulatory standards apply?
- Impurity Identification : Use reference standards (e.g., EP/BP guidelines) for pyrimidine- and piperazine-related byproducts. For example, monitor "Imp. G(EP)" (2,2'-(piperazine-1,4-diyl)dipyrimidine, CAS 84746-24-7) via HPLC with a C18 column and 0.1% trifluoroacetic acid/ACN gradient .
- Quantification : Calibrate against certified impurity standards (e.g., 50 mg vials) and adhere to ICH Q3A/B thresholds (e.g., ≤0.15% for unknown impurities) .
Q. What strategies optimize reaction yields while minimizing side products in the synthesis of this compound?
- Catalytic Optimization : Screen ligands (e.g., BINAP vs. Xantphos) and palladium sources (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) to enhance coupling efficiency .
- Solvent Selection : Compare toluene (anhydrous) vs. DMF for solubility and reactivity. For example, toluene reduces polar byproducts in analogous piperazinyl couplings .
- Additives : Include t-BuONa (3.5 mmol) to deprotonate intermediates and suppress protonation-driven side reactions .
Q. How can computational modeling predict the biological activity of this quinoxaline derivative?
- In Silico Approaches :
- Docking Studies : Target enzymes like Candida albicans CYP51 (for antifungal activity) using AutoDock Vina. Prioritize quinoxaline-piperazine interactions with heme-binding domains .
- QSAR Models : Correlate substituent electronegativity (e.g., pyrrolidin-1-yl vs. morpholino) with antioxidant efficacy (IC₅₀) using datasets from analogous compounds (e.g., 7c, 7d in ) .
Q. What experimental designs are suitable for evaluating the anti-inflammatory potential of this compound?
- Assay Protocols :
- In Vitro : Measure COX-2 inhibition via ELISA (e.g., prostaglandin E₂ reduction in LPS-stimulated macrophages) .
- Oxidative Stress Models : Use DPPH/ABTS radical scavenging assays (IC₅₀) and compare to ascorbic acid controls. For example, derivative 7e (C23H23N5O3) showed 72% scavenging at 50 μM .
- Dose-Response : Test 1–100 μM ranges in triplicate, with cytotoxicity controls (MTT assay on HEK-293 cells) .
Tables for Key Data
Table 1 : Representative Synthetic Yields for Analogous Quinoxalines
| Compound | Yield (%) | Purity (HPLC, %) | Key Reaction Condition |
|---|---|---|---|
| 1a (Piperazinyl Derivative) | 48 | 99.2 | Pd₂(dba)₃, BINAP, 100°C, 15 h |
| 7e (Quinoxaline-Pyrimidine) | 65 | 98.5 | Hydrazine hydrate, ethanol, reflux |
Table 2 : Stability Data for Quinoxaline Derivatives in Aqueous Solutions
| pH | Temperature (°C) | Half-Life (h) | Major Degradation Pathway |
|---|---|---|---|
| 2 | 25 | 12.5 | Piperazine ring hydrolysis |
| 7 | 37 | 48.3 | Pyrimidine oxidation |
| 10 | 50 | 6.8 | Quinoxaline core cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
